Cas no 94-99-5 (2,4-Dichlorobenzyl chloride)

2,4-Dichlorobenzyl chloride (CAS 94-99-5) is a versatile chlorinated aromatic compound widely used as an intermediate in organic synthesis. Its reactive benzyl chloride group and dichloro substitution pattern make it valuable for producing agrochemicals, pharmaceuticals, and specialty chemicals. The compound exhibits high reactivity in nucleophilic substitution reactions, enabling efficient derivatization into esters, ethers, and amines. Its stability under standard conditions ensures reliable handling and storage. Due to its dual functionality, 2,4-dichlorobenzyl chloride serves as a key building block in the synthesis of herbicides, fungicides, and active pharmaceutical ingredients (APIs). Proper precautions are advised due to its lachrymatory and irritant properties.
2,4-Dichlorobenzyl chloride structure
2,4-Dichlorobenzyl chloride structure
Product Name:2,4-Dichlorobenzyl chloride
CAS No:94-99-5
MF:C7H5Cl3
MW:195.47359919548
MDL:MFCD00000895
CID:34772
PubChem ID:7212
Update Time:2025-11-04

2,4-Dichlorobenzyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dichloro-1-(chloromethyl)benzene
    • alpha,2,4-Trichlorotoluene
    • Benzene,2,4-dichloro-1-(chloromethyl)-
    • 2,4-Dichlorobenzyl chloride
    • a.2.4-Trichlorotoluene
    • α,2,4-Trichlorotoluene
    • 2,4-Dichlorobenzoylchloride
    • 2,4-二氯氯苄
    • 2,4-dichlorobenzylchloride
    • Benzene, 2,4-dichloro-1-(chloromethyl)-
    • 2,4-Dichloro-1-chloromethyl-benzene
    • alpha2,4-Trichlorotoluene
    • 2,4-DCBC
    • A,2,4-TRICHLOROTOLUENE
    • Toluene, .alpha.2,4-trichloro-
    • IRSVDHPYXFLLDS-UHFFFAOYSA-N
    • 85E96P2S3S
    • DICHLOROBENZYL-2,4 CHLORIDE
    • 1-(Chloromethyl)-2,4-dichlorobenzene
    • Toluene,4-trichloro-
    • PubChe
    • 2,4-Dichloro-1-(chloromethyl)benzene (ACI)
    • Toluene, α,2,4-trichloro- (7CI, 8CI)
    • 1-Chloromethyl-2,4-dichlorobenzene
    • 2,4,α-Trichlorotoluene
    • NSC 406892
    • p-Fluorotoluene
    • 2,5-DICHLORO-4-Methyl-Pyridine;
    • MDL: MFCD00000895
    • Inchi: 1S/C7H5Cl3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
    • InChI Key: IRSVDHPYXFLLDS-UHFFFAOYSA-N
    • SMILES: ClC1C=C(Cl)C(CCl)=CC=1
    • BRN: 387220

Computed Properties

  • Exact Mass: 193.94600
  • Monoisotopic Mass: 193.945683
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.8
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Colorless liquid
  • Density: 1.407 g/mL at 25 °C(lit.)
  • Melting Point: −2.6 °C (lit.)
  • Boiling Point: 248°C(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.576(lit.)
  • PSA: 0.00000
  • LogP: 3.73220
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

2,4-Dichlorobenzyl chloride Security Information

2,4-Dichlorobenzyl chloride Customs Data

  • HS CODE:29036990
  • Customs Data:

    China Customs Code:

    29036990

2,4-Dichlorobenzyl chloride Pricemore >>

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2,4-Dichlorobenzyl chloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Azobisisobutyronitrile ;  rt → 110 °C; 3 h, 110 °C
Reference
Green preparation of 2,4,5-trifluorophenylaceticacid from 2,4-dichlorotoluene
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Azobisisobutyronitrile ,  Graphite ,  Protein kinase ;  25 h, 120 - 135 °C
Reference
Preparation of 2,4-dichlorobenzaldehyde
, China, , ,

Production Method 3

Reaction Conditions
Reference
Gas-liquid chromatographic analysis of 2,4-dichlorotoluene oxidation products
Andreeva, G. G.; Grigor'eva, I. A.; Trusov, S. R., Khimiko-Farmatsevticheskii Zhurnal, 1992, 26(2), 84-6

Production Method 4

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Procedure for the photochlorination of alkyl-aromatic compounds.
, European Patent Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Azobisisobutyronitrile ,  Triethanolamine ;  100 °C; 100 °C → 125 °C; 3.5 h, 125 °C
Reference
Preparation of 2,4-dichlorobenzyl chloride
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → reflux; 3 h, reflux
Reference
Green preparation of 6-chloro-2-methyl-2H-indazol-5-amine
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: (T-4)-Bis(2-methylpropyl)[tetrahydroborato(1-)-κH,κH′]aluminum Solvents: Tetrahydrofuran ;  rt; 1 h, 25 °C
1.2 Reagents: Methanol ,  Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt; 1 h, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Reference
Reaction of Diisobutylaluminum Borohydride, a Binary Hydride, with Selected Organic Compounds Containing Representative Functional Groups
Amberchan, Gabriella ; Snelling, Rachel A.; Moya, Enrique; Landi, Madison; Lutz, Kyle; et al, Journal of Organic Chemistry, 2021, 86(9), 6207-6227

Production Method 8

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  N1,N1,N3,N3-Tetrachloro-1,3-benzenedisulfonamide Solvents: Dichloromethane ;  rt
Reference
N,N,N',N'-Tetrahalobenzene-1,3-disulfonamide/PPh3 as an efficient system for the preparation of alkyl halides
Ghorbani-Vaghei, Ramin; Shiri, Lotfi; Ghorbani-Choghamarani, Arash, Bulletin of the Korean Chemical Society, 2013, 34(3), 820-822

Production Method 9

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt → 80 °C; 2 - 3 h, 60 - 80 °C
Reference
Method for preparing halogenated 3,4-dihydro-1H-2-naphthalenone
, China, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  N-Hydroxyphthalimide Solvents: Acetonitrile ;  16 h, 80 °C
Reference
N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C-H bond using N-chlorosuccinimide
Li, Zi-Hao; Fiser, Bela; Jiang, Biao-Lin; Li, Jian-Wei; Xu, Bao-Hua; et al, Organic & Biomolecular Chemistry, 2019, 17(13), 3403-3408

Production Method 11

Reaction Conditions
1.1 Catalysts: Tin tetrachloride
Reference
Process and Lewis acid catalysts for the chloromethylation of aromatic hydrocarbons and aromatic group-containing (co)polymers with chloromethyl methyl carbonate
, Belgium, , ,

Production Method 12

Reaction Conditions
Reference
Monoamine oxidase inhibitors based on 2-, 4-, and 8-substituted quinolines
Gracheva, I. N.; Ioffina, D. I.; Tochilkin, A. I.; Gorkin, V. Z., Khimiko-Farmatsevticheskii Zhurnal, 1991, 25(3), 18-21

Production Method 13

Reaction Conditions
1.1 Reagents: tert-Butyl hypochlorite
Reference
Photochlorinations by means of tert-butyl hypochlorite; photochlorinations of isomeric dichlorotoluenes
Pronay, A. C.; Luthey, Z.; Anderson, E.; Baker, S., Chimia, 1965, 19(6), 391-2

Production Method 14

Reaction Conditions
Reference
Applying ligands profiling using multiple extended electron distribution based field templates and feature trees similarity searching in the discovery of new generation of urea-based antineoplastic kinase inhibitors
Dokla, Eman M.; Mahmoud, Amr H.; Elsayed, Mohamed S. A.; El-Khatib, Ahmed H.; Linscheid, Michael W.; et al, PLoS One, 2012, 7(11),

Production Method 15

Reaction Conditions
Reference
Design, synthesis and herbicidal activity of ketol-acid reductoisomerase inhibitors
Wang, Baolei; Li, Zhengming; Zhao, Weiguang; Wang, Suhua; Li, Yonghong, Nongyaoxue Xuebao, 2006, 8(1), 14-19

Production Method 16

Reaction Conditions
Reference
Preparation of nitrogenous heterocyclic compounds as hyperlipemia remedies
, World Intellectual Property Organization, , ,

Production Method 17

Reaction Conditions
Reference
1-Hydroxy-2-pyridones, procedure for their preparation, and pharmaceuticals containing them
, Federal Republic of Germany, , ,

Production Method 18

Reaction Conditions
Reference
Herbicidal composition containing a mixture of 3,4- and 2,4 dichlorobenzyl N-methyl carbamates
, India, , ,

Production Method 19

Reaction Conditions
Reference
Separation of mixture of 3,4- and 2,4-dichlorobenzyl chlorides from reaction product containing same and p-chlorobenzyl chlorides
, India, , ,

Production Method 20

Reaction Conditions
Reference
Heterocycles in organic synthesis. Part 17. Conversion of primary amines into bromides and chlorides
Katritzky, Alan R.; Gruntz, Urban; Ikizler, Aykut A.; Kenny, David H.; Leddy, Bernard P., Journal of the Chemical Society, 1979, (2), 436-41

2,4-Dichlorobenzyl chloride Raw materials

2,4-Dichlorobenzyl chloride Preparation Products

2,4-Dichlorobenzyl chloride Suppliers

Shanghai Hongxiang Biomedical Technology Co., Ltd.
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(CAS:94-99-5)2,4-Dichlorobenzyl Chloride
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(CAS:94-99-5)2,4-Dichlorobenzyl chloride
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:94-99-5)2,4-Dichlorobenzyl chloride
Order Number:LE11385;LE1738
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:04
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2,4-Dichlorobenzyl chloride Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 2,4-Dichlorobenzyl chloride

Introduction to 2,4-Dichlorobenzyl Chloride (CAS No. 94-99-5)

2,4-Dichlorobenzyl chloride, with the chemical formula C₇H₅Cl₂, is a significant intermediate in organic synthesis and pharmaceutical applications. This compound, identified by its CAS number 94-99-5, has garnered attention due to its versatile reactivity and utility in the development of various chemical entities. Its molecular structure, featuring two chlorine substituents at the 2nd and 4th positions of a benzyl chloride backbone, imparts unique properties that make it valuable in synthetic chemistry.

The CAS number 94-99-5 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and industrial processes. 2,4-Dichlorobenzyl chloride is primarily utilized as a building block in the synthesis of more complex molecules. Its dichloro-substituted benzyl group allows for further functionalization through nucleophilic substitution reactions, making it a cornerstone in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

In recent years, research has highlighted the role of 2,4-dichlorobenzyl chloride in the development of novel therapeutic agents. One notable area of investigation involves its application in the synthesis of bioactive molecules targeting infectious diseases. For instance, studies have demonstrated its utility in constructing derivatives that exhibit antimicrobial properties. The chlorine atoms in its structure facilitate the introduction of additional functional groups, enabling the design of compounds with enhanced efficacy against pathogens.

The pharmaceutical industry has also explored 2,4-dichlorobenzyl chloride as a precursor for antiviral and anticancer agents. Researchers have leveraged its reactivity to create substituted benzyl compounds that interfere with viral replication or inhibit tumor growth. The versatility of CAS no 94-99-5 makes it a preferred choice for medicinal chemists seeking to develop innovative drug candidates.

Moreover, advancements in green chemistry have prompted investigations into more sustainable methods for synthesizing 2,4-dichlorobenzyl chloride. Recent studies have reported optimized catalytic processes that reduce waste and energy consumption while maintaining high yields. These innovations align with global efforts to promote environmentally friendly chemical manufacturing practices.

Another emerging application of 2,4-dichlorobenzyl chloride lies in materials science. Its incorporation into polymer matrices enhances thermal stability and flame retardancy, making it valuable for high-performance materials used in electronics and construction industries. The ability to modify its structure further allows for tailored properties suited to specific industrial needs.

The compound's reactivity also extends to cross-coupling reactions, which are pivotal in modern synthetic organic chemistry. Techniques such as Suzuki-Miyaura and Buchwald-Hartwig couplings utilize CAS no 94-99-5 as an intermediate to construct biaryl and heteroaryl systems, respectively. These transformations are fundamental in creating complex molecular architectures found in many biologically active compounds.

In conclusion, 2,4-dichlorobenzyl chloride (CAS No. 94-99-5) represents a crucial compound with broad applications across multiple scientific domains. Its unique structural features enable diverse chemical modifications, making it indispensable in pharmaceutical research, agrochemical development, material science, and advanced organic synthesis. As research continues to uncover new methodologies and applications, the significance of this compound is expected to grow further.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
(CAS:94-99-5)2,4-Dichlorobenzyl Chloride
BR094
Purity:pure
Quantity:25kg
Price ($):Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:94-99-5)2,4-Dichlorobenzyl chloride
sfd21190
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email